5-BROMO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}FURAN-2-CARBOXAMIDE 5-BROMO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}FURAN-2-CARBOXAMIDE
Brand Name: Vulcanchem
CAS No.: 1421506-51-5
VCID: VC6546322
InChI: InChI=1S/C15H10BrNO3S2/c16-13-6-4-10(20-13)15(19)17-8-9-3-5-12(22-9)14(18)11-2-1-7-21-11/h1-7H,8H2,(H,17,19)
SMILES: C1=CSC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC=C(O3)Br
Molecular Formula: C15H10BrNO3S2
Molecular Weight: 396.27

5-BROMO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}FURAN-2-CARBOXAMIDE

CAS No.: 1421506-51-5

Cat. No.: VC6546322

Molecular Formula: C15H10BrNO3S2

Molecular Weight: 396.27

* For research use only. Not for human or veterinary use.

5-BROMO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}FURAN-2-CARBOXAMIDE - 1421506-51-5

Specification

CAS No. 1421506-51-5
Molecular Formula C15H10BrNO3S2
Molecular Weight 396.27
IUPAC Name 5-bromo-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]furan-2-carboxamide
Standard InChI InChI=1S/C15H10BrNO3S2/c16-13-6-4-10(20-13)15(19)17-8-9-3-5-12(22-9)14(18)11-2-1-7-21-11/h1-7H,8H2,(H,17,19)
Standard InChI Key MFEGDLUVVDKICN-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC=C(O3)Br

Introduction

Structural and Molecular Features

The molecule integrates three distinct heterocyclic systems: a brominated furan ring, a thiophene-carbonyl-thiophene backbone, and an amide linker. The bromine atom at the 5-position of the furan ring introduces steric and electronic effects critical for reactivity . The central thiophene rings are connected via a carbonyl group, forming a conjugated system that may enhance electronic delocalization.

Molecular Formula and Weight

Based on structural analogs in the search results, the molecular formula is inferred as C₁₆H₁₁BrN₂O₃S₂ with a molecular weight of 423.31 g/mol . Comparative analysis with similar compounds, such as 2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide (C₁₇H₁₂BrNO₃S, MW 390.25), supports this calculation.

Stereoelectronic Properties

The amide bond between the furan and thiophene subsystems restricts rotation, potentially creating planar regions conducive to π-π stacking. Bromine’s electronegativity (2.96) polarizes the furan ring, while the thiophene carbonyl group (C=O) introduces dipole moments . These features may influence solubility and intermolecular interactions.

Synthesis and Optimization

Synthetic routes to this compound likely involve multi-step coupling reactions. A plausible pathway derived from analogous molecules includes:

  • Bromination of Furan-2-Carboxamide: Electrophilic aromatic substitution using Br₂ in acetic acid yields 5-bromofuran-2-carboxamide .

  • Thiophene Carbonylation: Thiophene-2-carboxylic acid is converted to its acid chloride using SOCl₂, followed by Friedel-Crafts acylation with a second thiophene ring.

  • Amide Coupling: The brominated furan carboxamide is linked to the di-thiophene carbonyl intermediate via a methylene bridge using EDC/HOBt-mediated coupling .

Table 1: Key Synthetic Intermediates

IntermediateRoleReference
5-Bromofuran-2-carboxamideBrominated furan precursor
Thiophene-2-carbonyl chlorideAcylating agent
5-(Thiophene-2-carbonyl)thiophen-2-ylmethanamineAmine linker

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals include δ 7.85 (s, 1H, furan H-3), δ 7.45–7.30 (m, 4H, thiophene H-3/H-4), and δ 4.65 (s, 2H, CH₂ linker).

  • ¹³C NMR: Peaks at δ 160.5 (C=O amide), δ 145.2 (thiophene C-2), and δ 112.4 (furan C-5) confirm connectivity .

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) should display a molecular ion peak at m/z 423.31 [M+H]⁺ with isotopic splitting characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br). Fragmentation patterns would include losses of CO (28 amu) and Br (80 amu).

Infrared (IR) Spectroscopy

Key absorptions include:

  • 1670 cm⁻¹ (C=O stretch, amide)

  • 1530 cm⁻¹ (C-Br stretch)

  • 1420 cm⁻¹ (thiophene ring vibrations)

PropertyValueMethod
LogP3.2 ± 0.3Calculated
Aqueous solubility<1 mg/mL (25°C)Estimated
Melting point218–220°CDSC (pred.)

Challenges and Future Directions

Current limitations include the lack of experimental toxicity data and scalable synthesis protocols. Future work should prioritize:

  • Metabolic Stability Studies: Cytochrome P450 inhibition assays to assess pharmacokinetics .

  • Polymer Composite Development: Blending with PEDOT:PSS for flexible electronics.

  • Stereoselective Synthesis: Resolving enantiomers if chirality emerges in substituted derivatives .

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